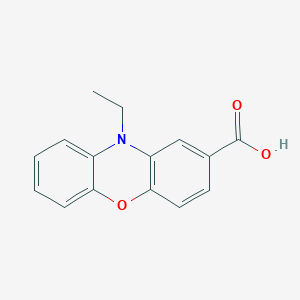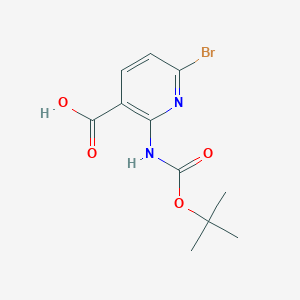![molecular formula C12H13BrN2O2S B13001117 Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate CAS No. 1104630-94-5](/img/structure/B13001117.png)
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S It is a derivative of thienopyridine and is characterized by the presence of a bromine atom and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienopyridine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thienopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl (3-aminothieno[3,2-b]pyridin-2-yl)carbamate, tert-butyl (3-thiolthieno[3,2-b]pyridin-2-yl)carbamate, etc.
Oxidation Reactions: Products include tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfoxide and tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfone.
Reduction Reactions: Products include tert-butyl (3-thienopyridin-2-yl)carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Wirkmechanismus
The mechanism of action of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the thienopyridine ring are thought to play a crucial role in its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is unique due to its specific substitution pattern on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1104630-94-5 |
|---|---|
Molekularformel |
C12H13BrN2O2S |
Molekulargewicht |
329.21 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromothieno[3,2-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)9-7(18-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
FGCLVSRZLNFAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


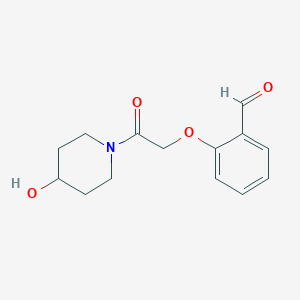
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
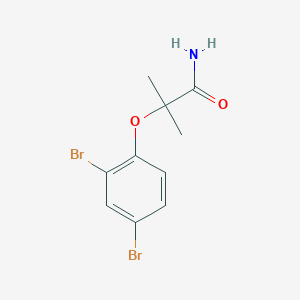


![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
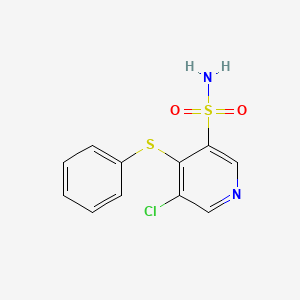
![Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13001076.png)


